molecular formula C14H16N2O2 B15258104 3,4-Diethyl-2-methyl-6-nitroquinoline

3,4-Diethyl-2-methyl-6-nitroquinoline

Cat. No.: B15258104
M. Wt: 244.29 g/mol
InChI Key: JKJXYKJTTQYMGK-UHFFFAOYSA-N
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Description

3,4-Diethyl-2-methyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and ethyl groups at the 3 and 4 positions, along with a methyl group at the 2-position, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-2-methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the Friedländer quinoline synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of catalysts such as Lewis acids.

Another method involves the Skraup synthesis, which uses glycerol, aniline, and nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Peracids, such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed

    Reduction: 3,4-Diethyl-2-methyl-6-aminoquinoline.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,4-Diethyl-2-methyl-6-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-2-methyl-6-nitroquinoline depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the ethyl and nitro groups, making it less reactive in certain chemical reactions.

    6-Nitroquinoline: Lacks the ethyl and methyl groups, which may affect its biological activity and chemical reactivity.

    3,4-Diethylquinoline: Lacks the nitro group, which is crucial for certain biological activities.

Uniqueness

3,4-Diethyl-2-methyl-6-nitroquinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a bioactive compound, while the ethyl and methyl groups influence its chemical properties and reactivity.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,4-diethyl-2-methyl-6-nitroquinoline

InChI

InChI=1S/C14H16N2O2/c1-4-11-9(3)15-14-7-6-10(16(17)18)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3

InChI Key

JKJXYKJTTQYMGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1CC)[N+](=O)[O-])C

Origin of Product

United States

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